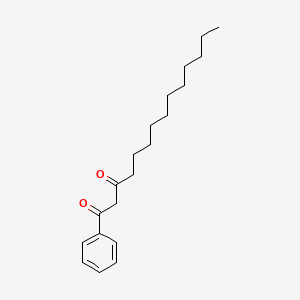
1,3-Tetradecanedione, 1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Tetradecanedione, 1-phenyl-: is an organic compound with the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol . It is also known by other names such as 1-phenyl-1,3-tetradecanedione and lauroyl benzoyl methane . This compound is characterized by the presence of a phenyl group attached to the 1-position of a tetradecanedione backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,3-Tetradecanedione, 1-phenyl- can be synthesized through various methods. One common synthetic route involves the reaction of methyl laurate with acetophenone in the presence of a base to form the desired product . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods:
In industrial settings, the production of 1,3-tetradecanedione, 1-phenyl- may involve the use of dodecanoyl chloride and 2-bromoacetophenone as starting materials . The reaction is catalyzed by a base such as sodium hydroxide and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
1,3-Tetradecanedione, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like or .
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,3-Tetradecanedione, 1-phenyl- has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 1,3-tetradecanedione, 1-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor or receptor modulator , affecting various biochemical processes. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparación Con Compuestos Similares
- 1,3-Diphenyl-1,3-propanedione
- 1,3-Dibenzoylpropane
- 1,3-Diphenyl-2-propanone
Comparison:
1,3-Tetradecanedione, 1-phenyl- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This structural feature influences its solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
55846-69-0 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
1-phenyltetradecane-1,3-dione |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-13-16-19(21)17-20(22)18-14-11-10-12-15-18/h10-12,14-15H,2-9,13,16-17H2,1H3 |
Clave InChI |
VGYZKPWMARHMDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


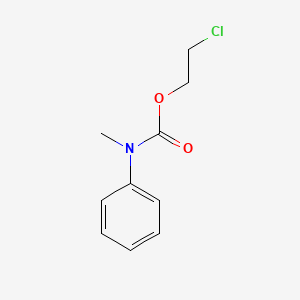
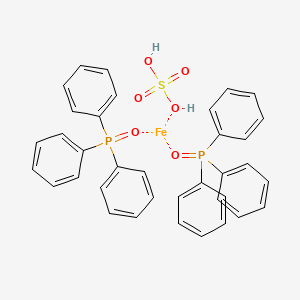
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)
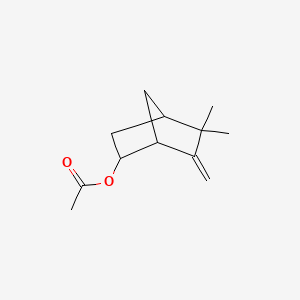
![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)
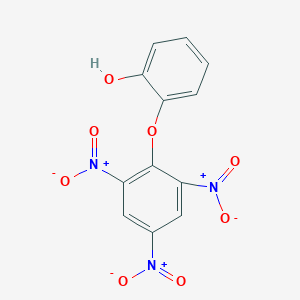
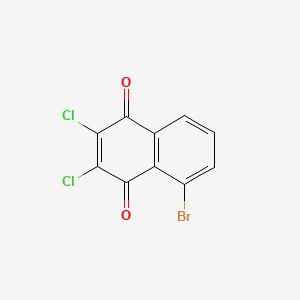
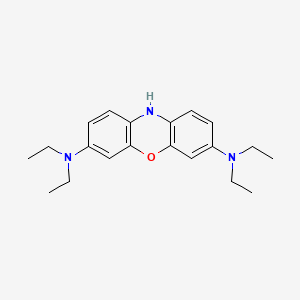
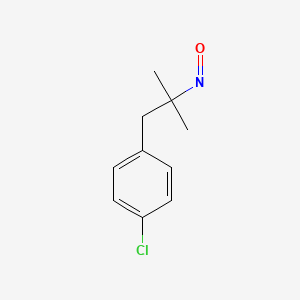

![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
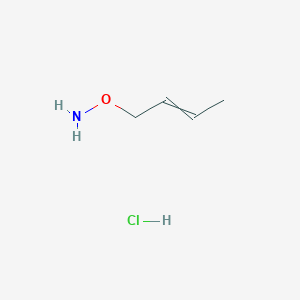

![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
